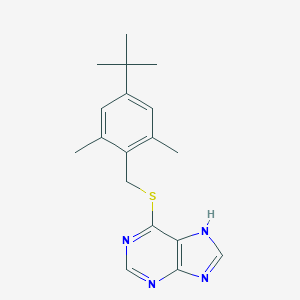
N-(2,6-Dimethyl-phenyl)-2-(9H-purin-6-ylsulfanyl)-acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6-Dimethyl-phenyl)-2-(9H-purin-6-ylsulfanyl)-acetamide, also known as DPA-714, is a chemical compound that has gained attention in scientific research due to its potential use as a radioligand for imaging neuroinflammation.
作用机制
N-(2,6-Dimethyl-phenyl)-2-(9H-purin-6-ylsulfanyl)-acetamide binds to the TSPO, which is a protein that is upregulated in activated microglia and astrocytes. The TSPO is involved in the regulation of mitochondrial function and steroidogenesis, and its upregulation is associated with neuroinflammation. By binding to the TSPO, N-(2,6-Dimethyl-phenyl)-2-(9H-purin-6-ylsulfanyl)-acetamide allows for the detection of neuroinflammation using PET imaging.
Biochemical and Physiological Effects:
N-(2,6-Dimethyl-phenyl)-2-(9H-purin-6-ylsulfanyl)-acetamide has been shown to have low toxicity in preclinical studies. It has been found to cross the blood-brain barrier and to bind specifically to the TSPO in activated microglia and astrocytes. N-(2,6-Dimethyl-phenyl)-2-(9H-purin-6-ylsulfanyl)-acetamide has also been found to have anti-inflammatory effects in vitro, suggesting that it may have therapeutic potential for the treatment of neuroinflammatory disorders.
实验室实验的优点和局限性
One advantage of using N-(2,6-Dimethyl-phenyl)-2-(9H-purin-6-ylsulfanyl)-acetamide as a radioligand for imaging neuroinflammation is its high selectivity for the TSPO in activated microglia and astrocytes. This allows for the detection of neuroinflammation with high sensitivity and specificity. However, one limitation of using N-(2,6-Dimethyl-phenyl)-2-(9H-purin-6-ylsulfanyl)-acetamide is its relatively low binding affinity for the TSPO compared to other radioligands, which may limit its sensitivity for detecting low levels of neuroinflammation.
未来方向
For research on N-(2,6-Dimethyl-phenyl)-2-(9H-purin-6-ylsulfanyl)-acetamide include the development of more potent TSPO ligands with higher binding affinity, the evaluation of N-(2,6-Dimethyl-phenyl)-2-(9H-purin-6-ylsulfanyl)-acetamide for the detection of neuroinflammation in clinical studies, and the investigation of the therapeutic potential of N-(2,6-Dimethyl-phenyl)-2-(9H-purin-6-ylsulfanyl)-acetamide for the treatment of neuroinflammatory disorders. Additionally, further research is needed to better understand the role of the TSPO in neuroinflammation and its potential as a therapeutic target.
合成方法
The synthesis of N-(2,6-Dimethyl-phenyl)-2-(9H-purin-6-ylsulfanyl)-acetamide involves several steps, including the reaction of 2,6-dimethylphenylamine with thionyl chloride to form 2,6-dimethylphenyl isothiocyanate. This is then reacted with 6-mercapto-9H-purine to form the intermediate compound, which is then reacted with acetic anhydride to produce N-(2,6-Dimethyl-phenyl)-2-(9H-purin-6-ylsulfanyl)-acetamide.
科学研究应用
N-(2,6-Dimethyl-phenyl)-2-(9H-purin-6-ylsulfanyl)-acetamide has been primarily used as a radioligand for imaging neuroinflammation in preclinical studies. Neuroinflammation is a common feature of many neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. N-(2,6-Dimethyl-phenyl)-2-(9H-purin-6-ylsulfanyl)-acetamide binds to the translocator protein (TSPO) that is expressed in activated microglia and astrocytes in the brain, allowing for the detection of neuroinflammation using positron emission tomography (PET) imaging.
属性
分子式 |
C15H15N5OS |
|---|---|
分子量 |
313.4 g/mol |
IUPAC 名称 |
N-(2,6-dimethylphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide |
InChI |
InChI=1S/C15H15N5OS/c1-9-4-3-5-10(2)12(9)20-11(21)6-22-15-13-14(17-7-16-13)18-8-19-15/h3-5,7-8H,6H2,1-2H3,(H,20,21)(H,16,17,18,19) |
InChI 键 |
MYHUWKTZJYGGBT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC=NC3=C2NC=N3 |
规范 SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC=NC3=C2NC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{5-[(4-tert-butylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B282772.png)


![N-(2,4-dichlorophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B282778.png)
![N-(diphenylmethyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B282780.png)
![2-chloro-N-(5-{[4-(phenylcarbamoyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B282782.png)
![N-(2,5-dimethoxyphenyl)-4-[({5-[(3-phenylpropanoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]benzamide](/img/structure/B282784.png)
![N-(4-acetylphenyl)-4-[({5-[(3-phenylpropanoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]benzamide](/img/structure/B282785.png)
![N-(4-methylphenyl)-4-[({5-[(3-phenylpropanoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]benzamide](/img/structure/B282786.png)
![N-[5-({2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B282787.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3-acetylphenyl)acetamide](/img/structure/B282788.png)
![N-(2-fluorophenyl)-4-[({6-[(3-phenylpropanoyl)amino]-1,3-benzothiazol-2-yl}sulfanyl)methyl]benzamide](/img/structure/B282789.png)
![N-{2-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}-4-tert-butylbenzamide](/img/structure/B282790.png)
![N-(4-acetylphenyl)-4-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzamide](/img/structure/B282794.png)